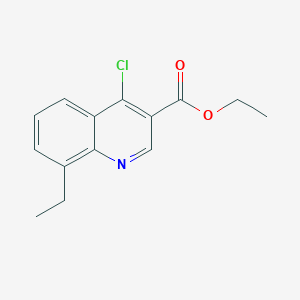

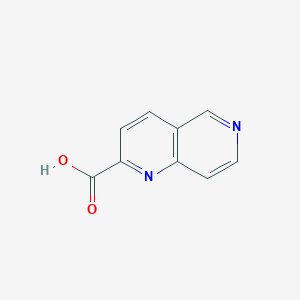

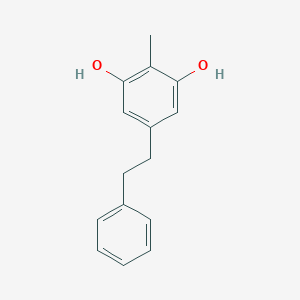

![molecular formula C8H4ClN3 B174288 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 123531-24-8](/img/structure/B174288.png)

6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Descripción general

Descripción

6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular formula of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is C8H5ClN2O . Its molecular weight is 180.59 g/mol .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several categories of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile include a molecular weight of 180.59 g/mol, and it has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 1 rotatable bond count . Its exact mass and monoisotopic mass are 180.0090405 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

“6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The exact drugs it contributes to can vary widely, as intermediates are often used in different stages of drug synthesis.

Fluorescent Probe for Monitoring pH Changes

A study has shown that “6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile” can be used as a fluorescent probe for monitoring pH changes . This compound has been detected for monitoring pH value (3.0–7.0). The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Real-time Imaging of pH Changes in Yeast

The same study also conducted real-time imaging of pH changes in yeast using “6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile” as a probe . This application is particularly useful in biological and medical research, where understanding the pH changes within cells can provide valuable insights into cellular functions and disease states.

Development of Fluorescent Imaging

The use of “6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid”, a related compound, as a fluorescent probe will greatly promote the development of fluorescent imaging . Fluorescent imaging is a method used in molecular biology to visualize and study biological processes in cells and tissues.

Commercially Available Compound for Research

“6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile” is a commercially available compound . This means it can be readily obtained for research purposes, making it a convenient choice for scientists and researchers in various fields.

Potential Applications in Biochemistry and Medical Chemistry

N-bridgehead heterocycles, a group of compounds that “6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile” belongs to, have been widely used in medical chemistry and biochemistry because of their extensive biological and pharmacological activities . While specific applications of “6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile” in these fields are not mentioned, it’s reasonable to infer that it may have potential applications in these areas.

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . Future research will likely continue to explore the synthesis of imidazo[1,2-a]pyridines from various substrates and address the challenges associated with the reported methods . The ecological impact of the methods and the mechanistic aspects will also be important considerations .

Mecanismo De Acción

Target of Action

6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a pharmaceutical intermediate . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been associated with anti-tuberculosis activity .

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Action Environment

It’s worth noting that the development of fluorescent probes, such as 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, for monitoring ph changes in the environment has been reported .

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIUWGQZDDJQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

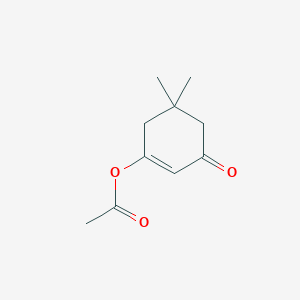

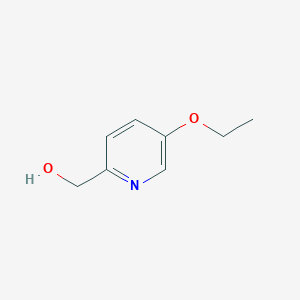

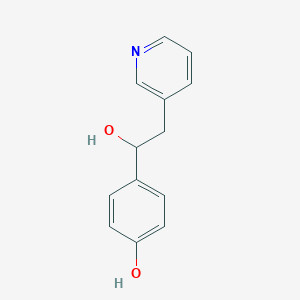

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)

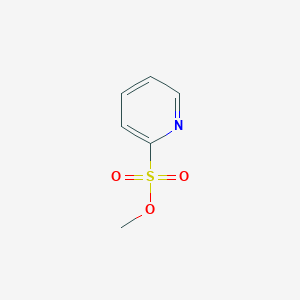

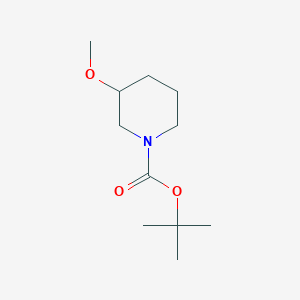

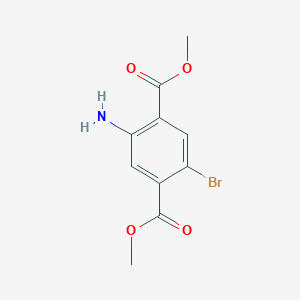

![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)

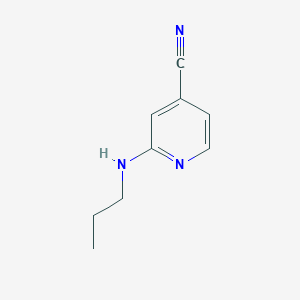

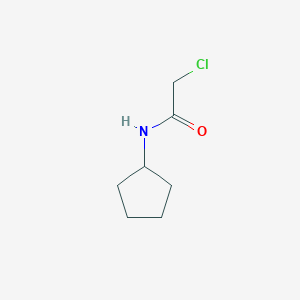

![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)